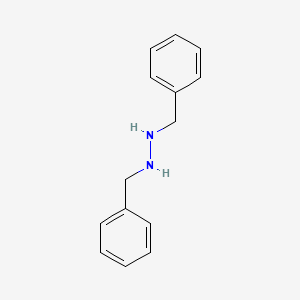

1,2-Dibenzylhydrazine

Description

Established Synthetic Pathways to 1,2-Dibenzylhydrazine

Reductive amination is a versatile method for forming C-N bonds and can be adapted for the synthesis of 1,2-disubstituted hydrazines. jocpr.com This process typically involves the condensation of a carbonyl compound, in this case benzaldehyde (B42025), with hydrazine (B178648) to form an intermediate which is then reduced in situ to the desired hydrazine derivative. libretexts.org The initial condensation can lead to the formation of benzaldehyde hydrazone or, with a second equivalent of the aldehyde, the corresponding azine (1,2-di(benzylidene)hydrazine). researchgate.net

The success of the reaction hinges on the choice of a suitable reducing agent that selectively reduces the C=N bond of the imine or azine intermediate without affecting the carbonyl group of the starting material. beilstein-journals.org Common reducing agents used in reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under mildly acidic conditions that favor imine/iminium ion formation. masterorganicchemistry.com Alternative, greener protocols have also been developed, employing reagents like zinc powder in aqueous alkaline media. beilstein-journals.org

The direct alkylation of hydrazine with benzyl (B1604629) halides presents a conceptually straightforward route to this compound. However, this method is often complicated by a lack of selectivity. unimi.itprinceton.edu The high nucleophilicity of the hydrazine nitrogens and the newly formed mono- and di-substituted products can lead to overalkylation, resulting in a mixture of products that are difficult to separate. princeton.eduresearchgate.net

Despite these challenges, direct alkylation can be a viable method under specific conditions. The use of an excess of hydrazine can help to suppress the formation of side products. kirj.ee A more controlled approach involves the use of protected hydrazine derivatives, where one nitrogen atom is temporarily blocked to direct the alkylation to the desired position. organic-chemistry.org Another strategy involves the use of phase-transfer catalysts or specific solvent systems to modulate the reactivity and improve the yield of the desired 1,2-disubstituted product.

An attempt to synthesize this compound directly from benzyl bromide and hydrazine hydrate (B1144303) has been documented, highlighting the practical difficulties in controlling the reaction to achieve a high yield of the target compound. researchgate.net

A highly effective and widely used method for synthesizing 1,2-disubstituted hydrazines is the reduction of pre-formed azines. unimi.it Azines are readily prepared by the condensation of an aldehyde or ketone with hydrazine. For this compound, the required precursor is benzaldehyde azine (1,2-di(benzylidene)hydrazine), which is synthesized from benzaldehyde and hydrazine.

The subsequent reduction of the two C=N double bonds of the azine yields the corresponding 1,2-disubstituted hydrazine. A variety of reducing agents can be employed for this transformation. An efficient method is the ionic hydrogenation of the azine. For example, treating benzaldehyde azine with an amine-borane complex, such as NMe₃·BH₃, in the presence of hydrogen chloride gas affords this compound hydrochloride in nearly quantitative yield. unimi.it This method is notable for its high efficiency, rapid reaction time, and tolerance of various functional groups. unimi.it

Other reduction systems, such as magnesium in methanol, have also been reported for the conversion of azines to their corresponding hydrazines in high yields. researchgate.net Diborane (B8814927) has also been used historically for the reduction of hydrazones and azines. aston.ac.uk

| Method | Precursor | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Ionic Hydrogenation | Benzaldehyde Azine | NMe₃·BH₃, HCl gas | Toluene (B28343) | 99% | unimi.it |

| Magnesium Reduction | Substituted Azines | Mg | Methanol | High | researchgate.net |

| Diborane Reduction | Azine | Diborane (B₂H₆) | Not specified | High | aston.ac.uk |

Synthesis of Protected this compound Derivatives

In multi-step syntheses, it is often necessary to use protected forms of hydrazine derivatives to prevent unwanted side reactions. organic-chemistry.org Protecting groups mask the nucleophilic nitrogen atoms, allowing for selective transformations elsewhere in the molecule. masterorganicchemistry.com

A common strategy for protecting the hydrazine moiety is the formation of dicarboxylates. Dibenzyl hydrazine-1,2-dicarboxylate, also known as 1,2-Di-Cbz-hydrazine, is a key protected derivative. ontosight.ai In this compound, both nitrogen atoms are protected by a benzyloxycarbonyl (Cbz or Z) group. ontosight.ainih.gov

The synthesis is typically achieved by reacting hydrazine with two equivalents of benzyl chloroformate in the presence of a base. ontosight.ai The resulting protected hydrazine is a stable, crystalline solid. ontosight.ainih.gov This derivative is valuable in organic synthesis, particularly in the construction of aza-peptides, where the protected hydrazine unit can be incorporated into a peptide chain. kirj.ee The Cbz groups can be subsequently removed under specific conditions, such as catalytic hydrogenation, to reveal the free hydrazine functionality. masterorganicchemistry.com

| Product | Starting Materials | Key Reagent | Protecting Group | Reference |

|---|---|---|---|---|

| Dibenzyl hydrazine-1,2-dicarboxylate | Hydrazine | Benzyl chloroformate | Benzyloxycarbonyl (Cbz) | ontosight.ai |

Beyond the Cbz group, other protecting groups are employed in hydrazine chemistry, often as part of an orthogonal protection strategy where different groups can be removed selectively. organic-chemistry.orgsigmaaldrich.com

Boc Group (tert-butyloxycarbonyl): The Boc group is widely used for protecting amines and hydrazines. It is stable to a variety of conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.com N-tert-Butyloxycarbonyl-N′-benzyl hydrazine has been synthesized and used as a precursor in alkylation reactions. kirj.ee

Fmoc Group (9-fluorenylmethoxycarbonyl): The Fmoc group is another important protecting group, particularly in peptide synthesis. It is stable to acidic conditions but can be removed with a mild base, such as piperidine. sigmaaldrich.com This orthogonality to the acid-labile Boc group is highly valuable in complex syntheses. organic-chemistry.org

Acyl Groups: Acyl groups like benzoyl can also serve as protecting groups. For instance, 1,2-dibenzoylhydrazine is a stable compound where the nitrogen atoms' nucleophilicity is significantly reduced.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibenzylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNVARTZYHDDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dibenzylhydrazine

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the preparation of hydrazine (B178648) derivatives. These techniques aim to improve yield, purity, and stereoselectivity while also considering the environmental impact of the chemical process.

The stereoselective synthesis of 1,2-disubstituted hydrazines is a significant area of research, particularly due to the prevalence of chiral hydrazine moieties in biologically active compounds. While specific literature on the stereoselective synthesis of 1,2-dibenzylhydrazine is not abundant, principles from the synthesis of other chiral hydrazines can be applied.

The creation of stereocenters in 1,2-disubstituted hydrazines can be approached through several strategies. One potential method is the enantioselective reduction of the corresponding N-acyl hydrazones. Research has demonstrated the successful use of nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones to produce chiral cyclic hydrazines with high enantioselectivity. acs.orgresearchgate.net This approach, if adapted, could involve the formation of a suitable precursor that, upon reduction, yields enantiomerically enriched this compound.

Another avenue for stereoselectivity is through organocatalysis. Asymmetric aza-Michael additions of disubstituted hydrazines to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, have been shown to produce pyrazolidine (B1218672) derivatives with high diastereo- and enantioselectivity. beilstein-journals.org This suggests that a chiral catalyst could potentially control the stereochemical outcome during the formation of the C-N bonds in a stepwise synthesis of this compound.

The development of chiral auxiliaries or chiral ligands for metal-catalyzed cross-coupling reactions represents another promising direction. The catalytic aminolysis of meso-aziridines is a powerful method for obtaining chiral 1,2-diamines, and analogous strategies could be envisioned for hydrazine synthesis. rsc.org

A summary of potential stereoselective approaches is presented in the table below.

| Stereoselective Approach | Catalyst/Reagent Type | Potential Application to this compound | Key Feature |

| Asymmetric Hydrogenation | Chiral Nickel or Cobalt Complexes | Reduction of a suitable precursor like a cyclic N-acyl hydrazone derivative of benzaldehyde (B42025). | High enantioselectivity in the formation of chiral hydrazines has been demonstrated for other substrates. acs.orgresearchgate.net |

| Organocatalytic Aza-Michael Addition | Chiral Proline Derivatives or Other Amines | Stepwise construction of the this compound skeleton. | Offers a metal-free alternative with high potential for stereocontrol. beilstein-journals.org |

| Chiral Auxiliary-Guided Synthesis | Use of a chiral auxiliary attached to the hydrazine or benzyl (B1604629) precursor. | Control of stereochemistry during alkylation or reductive amination steps. | The auxiliary can be removed after the desired stereochemistry is established. |

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of this compound and its derivatives, several green approaches can be considered, drawing from research on the synthesis of other hydrazine compounds.

A key area of focus in green chemistry is the use of environmentally benign solvents. Water has been explored as a reaction medium for the synthesis of 1,2-disubstituted benzimidazoles, demonstrating excellent efficiency and selectivity. eurjchem.com The use of a water-glycerol solvent system, particularly in conjunction with ultrasonic irradiation, has been reported for the efficient and environmentally friendly synthesis of hydrazine carboxamides. nih.govnih.gov This method significantly reduces reaction times and improves yields compared to conventional heating. nih.gov

The use of catalysts that can be easily recovered and reused is another cornerstone of green synthesis. For instance, mesoporous silica-supported silver nanoparticles have been used as a catalyst for the selective reduction of azines to benzyl hydrazones, offering a clean, fast, and quantitative process. researchgate.net

Furthermore, one-pot reactions are highly desirable as they reduce the number of work-up and purification steps, thereby minimizing waste. A one-pot synthesis of sulfonyl hydrazones from sulfonyl chlorides, hydrazine hydrate (B1144303), and aldehydes has been developed under mild and environmentally safe conditions. acs.org

A notable conventional synthesis of this compound hydrochloride involves the ionic hydrogenation of benzaldehyde azine using trimethylamine (B31210) borane (B79455) and hydrochloric acid in toluene (B28343). While efficient, with a reported yield of 99%, the use of toluene as a solvent presents an opportunity for a green chemistry-focused modification.

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Technique/Reagent | Potential Advantage in this compound Synthesis | Reference for Similar Compounds |

| Use of Green Solvents | Water, Glycerol, or Water-Glycerol mixtures | Reduces the use of volatile and hazardous organic solvents. | eurjchem.comnih.govnih.gov |

| Energy Efficiency | Ultrasound Irradiation | Faster reaction times and higher productivity compared to conventional heating. | nih.govnih.gov |

| Recyclable Catalysts | Heterogeneous catalysts (e.g., metal nanoparticles on a solid support) | Simplifies catalyst recovery and reuse, reducing waste and cost. | researchgate.net |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure | Minimizes intermediate isolation and purification, saving time and resources. | acs.org |

By integrating these advanced stereoselective and green chemistry principles, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable.

Chemical Transformations and Reactivity of 1,2 Dibenzylhydrazine

Reactions with Aldehydes and Ketones

1,2-Dibenzylhydrazine readily reacts with aldehydes and ketones in what is classified as a condensation or addition-elimination reaction. chemguide.co.uk This process involves the initial nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone. numberanalytics.comnumberanalytics.com The reactivity in these reactions is influenced by several factors, including the nature of the carbonyl compound, with aldehydes generally being more reactive than ketones due to lesser steric hindrance. numberanalytics.com

The reaction of this compound with various aromatic aldehydes, particularly benzaldehyde (B42025) and its derivatives, has been shown to produce benzaldehyde dibenzylhydrazones in high yields. rsc.orgresearchgate.net These reactions are typically carried out in a solvent like refluxing toluene (B28343). rsc.orgresearchgate.net The reaction of this compound hydrochloride with aromatic aldehydes also proceeds efficiently to form dibenzylhydrazones, often in the presence of a base such as pyridine (B92270) or sodium carbonate to liberate the free hydrazine.

Table 1: Synthesis of Benzaldehyde Dibenzylhydrazones

| Aldehyde | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Benzaldehyde dibenzylhydrazone | 93% | Toluene, Reflux |

Azomethine imines are 1,3-dipoles that can be generated from 1,2-disubstituted hydrazines and carbonyl compounds. ua.es These intermediates are valuable in synthesis, often being trapped in situ by dipolarophiles in cycloaddition reactions. ua.es However, in the specific reaction between this compound and benzaldehyde to form hydrazones, it has been suggested that azomethine imine intermediates are not involved. rsc.orgresearchgate.net Attempts to trap such intermediates during the reaction have been unsuccessful, indicating that the hydrazone is likely formed through a more direct pathway. rsc.org

Oxidation Reactions of this compound

The oxidation of this compound has been investigated using various oxidizing agents. Anodic oxidation of this compound can lead to the formation of aminonitrenes. jst.go.jp This is evidenced by the production of toluene and bibenzyl, which are characteristic products of abnormal reactions in hydrazine oxidation. jst.go.jp In addition to these hydrocarbons, 1,1,4,4-tetrabenzyl-2-tetrazene and benzaldehyde dibenzylhydrazone are also formed. jst.go.jp Chemical oxidation with reagents like lead(IV) acetate, mercury(II) oxide, and p-benzoquinone has also been studied, with the reactivity of the generated aminonitrenes being dependent on the generation method and reaction conditions. jst.go.jp Furthermore, some dialkyl azodicarboxylates can be used for the oxidation of hydrazines. researchgate.net

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine group in this compound possesses nucleophilic character due to the lone pairs of electrons on the nitrogen atoms. unimi.it This nucleophilicity allows it to participate in various reactions, most notably the condensation with aldehydes and ketones as previously discussed. numberanalytics.comnumberanalytics.com The nucleophilicity of hydrazines, in general, has been a subject of study, with research exploring the "alpha-effect," which describes the enhanced reactivity of nucleophiles with an adjacent atom bearing a lone pair of electrons. researchgate.net However, studies comparing the nucleophilicity of hydrazines to amines have not always shown a significant alpha-effect for hydrazines. researchgate.net The direct alkylation of hydrazines can be challenging due to over-reactivity and lack of regioselectivity, often necessitating the use of protecting groups. unimi.it The weak N-N bond is also susceptible to cleavage under certain reductive conditions. unimi.it

Electrophilic Transformations of this compound

While the primary reactivity of the hydrazine moiety is nucleophilic, this compound can undergo transformations where it or its derivatives act as electrophiles. For instance, azodicarboxylates, which can be derived from hydrazines, are known to act as electrophiles in reactions such as the α-amination of carbonyl and cyanoacetate (B8463686) derivatives. researchgate.net In such cases, the nitrogen-nitrogen double bond is attacked by a nucleophile. researchgate.net

Rearrangement Pathways Involving this compound Scaffolds

The rearrangement of hydrazine derivatives is a cornerstone of synthetic organic chemistry, enabling the construction of complex nitrogen-containing molecules. While direct studies on this compound are not extensively documented in this context, its structural similarity to N,N'-diarylhydrazines allows for well-grounded postulations on its potential rearrangement pathways, primarily through sigmatropic shifts.

One of the most well-known rearrangements for analogous N,N'-diarylhydrazines is the acid-catalyzed benzidine (B372746) rearrangement. rsc.org This reaction can lead to a variety of products, including benzidines, diphenylines, and semidines, through concerted nih.govnih.gov, pku.edu.cnpku.edu.cn, and pku.edu.cnCurrent time information in Bangalore, IN.-sigmatropic rearrangements, respectively. rsc.orgCurrent time information in Bangalore, IN. In the case of this compound, the presence of methylene (B1212753) spacers between the nitrogen atoms and the phenyl rings means a direct benzidine-type rearrangement involving the aromatic rings is not possible. However, rearrangements involving the benzyl (B1604629) groups themselves or in derivatives where the hydrazine nitrogens are attached to aryl groups are conceivable.

Recent research has delved into the mechanisms of these rearrangements for N,N'-diaryl hydrazines, utilizing computational and experimental methods to understand the product distributions. Current time information in Bangalore, IN. Studies on specifically designed N,N'-diaryl hydrazines have shown that substitution patterns can direct the reaction towards specific products like o/p-semidines and diphenylines, proceeding through N pku.edu.cnCurrent time information in Bangalore, IN.- and cascade N pku.edu.cnCurrent time information in Bangalore, IN./ pku.edu.cnpku.edu.cn-sigmatropic shifts. rsc.org These findings suggest that the electronic and steric nature of the substituents on the hydrazine scaffold are critical in determining the rearrangement pathway.

A relevant example is the rhodium-catalyzed rearrangement of 1,2-diphenylhydrazine (B7769752), a close analog of this compound. In the presence of a rhodium(I) catalyst, 1,2-diphenylhydrazine rearranges exclusively to form o-semidine, which then coordinates to the metal center as a bidentate ligand. rsc.org This type of metal-catalyzed pathway presents an alternative to the classic acid-catalyzed conditions and offers potentially greater selectivity. Given this precedent, it is plausible that this compound could undergo a similar rhodium-catalyzed rearrangement.

Another class of relevant transformations is the pku.edu.cnpku.edu.cn-sigmatropic rearrangement observed in N-propargylic hydrazones, which can be catalyzed by silver(I) salts. This reaction proceeds through a cascade involving the sigmatropic rearrangement, a 1,3-H shift, and a 6π aza-electrocyclization to yield polysubstituted 1,6-dihydropyridazines. lookchem.com While this involves a hydrazone derivative rather than this compound itself, it highlights the utility of the hydrazine moiety in facilitating complex, metal-mediated rearrangement cascades.

| Rearrangement Type | Reactant Type | Key Features | Potential Products | Reference |

| Benzidine Rearrangement | N,N'-Diarylhydrazines | Acid-catalyzed; involves various sigmatropic shifts ( nih.govnih.gov, pku.edu.cnpku.edu.cn, pku.edu.cnCurrent time information in Bangalore, IN.). | Benzidines, Diphenylines, Semidines | rsc.orgCurrent time information in Bangalore, IN. |

| Rhodium-Catalyzed Rearrangement | 1,2-Diphenylhydrazine | Exclusive formation of o-semidine; forms a bidentate complex with Rh(I). | o-Semidine | rsc.org |

| Silver-Catalyzed Tandem Rearrangement | N-Propargylic Hydrazones | pku.edu.cnpku.edu.cn sigmatropic shift followed by cyclization. | 1,6-Dihydropyridazines | lookchem.com |

Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a powerful toolkit for activating and transforming molecules like this compound. The nitrogen lone pairs and the N-N bond are key sites for interaction with metal centers, leading to a variety of catalytic transformations.

Rhodium-Catalyzed Reactions:

As mentioned previously, rhodium catalysts are effective in promoting the rearrangement of 1,2-diphenylhydrazine. rsc.org This reaction proceeds via coordination of the hydrazine to the rhodium center, followed by N-N bond cleavage and C-N bond formation to yield the rearranged product. It is reasonable to expect that this compound would exhibit similar reactivity, potentially undergoing rearrangement or other transformations under rhodium catalysis. Research on other hydrazine derivatives has shown that rhodium(II) complexes can catalyze the ring-opening of N-sulfonyl 1,2,3-triazoles to form rhodium-iminocarbenoids, which then react with nitriles to produce imidazoles. nobelprize.org This demonstrates the ability of rhodium to mediate complex transformations involving nitrogen-containing heterocycles derived from hydrazine precursors.

Palladium-Catalyzed Reactions:

Palladium catalysis is widely used for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com While the synthesis of this compound can be achieved via the palladium-catalyzed reduction of 1,2-di(benzylidene)hydrazine, its use as a substrate in subsequent palladium-catalyzed reactions is less common. However, the N',N'-dibenzylhydrazide (DBH) group has been utilized as a protecting group in peptide synthesis, which can be removed via catalytic reduction, implying compatibility with palladium catalysts. uwindsor.ca In principle, this compound could act as a dinucleophile in palladium-catalyzed cross-coupling reactions with aryl halides or triflates, although such applications are not extensively reported. The development of palladium-catalyzed cross-coupling reactions of organoboron compounds (Suzuki-Miyaura coupling) and other organometallics has become a fundamental tool in organic synthesis, and the extension of this chemistry to hydrazine substrates remains an area of interest. mdpi.comnih.gov

Copper-Catalyzed Reactions:

Copper catalysts are well-known for their ability to mediate C-N bond formation. nih.govorganic-chemistry.orgresearchgate.net These reactions often proceed through radical pathways or via the formation of copper-amide intermediates. For instance, copper-catalyzed aerobic C(sp²)-H amination has been used to synthesize pyrazoles and indazoles, which are structurally related to cyclized hydrazine derivatives. organic-chemistry.org Given the nucleophilicity of the nitrogen atoms in this compound, it could potentially be used as a nitrogen source in copper-catalyzed amination or amidation reactions. The development of copper-catalyzed methods for the N-alkynylation of amides to form ynamides showcases the versatility of copper in forming C-N bonds with various nitrogen-containing substrates. researchgate.net

The following table summarizes the types of metal-catalyzed reactions that are relevant to the this compound scaffold, based on studies of analogous compounds.

| Metal Catalyst | Reaction Type | Substrate/Reactant Type | Potential Application for this compound | Reference |

| Rhodium (Rh) | Rearrangement | 1,2-Diphenylhydrazine | Selective rearrangement to semidine-like structures. | rsc.org |

| Rhodium (Rh) | Annulation | 2-Acetyl-1-arylhydrazines with Maleimides | Synthesis of fused heterocyclic systems. | |

| Palladium (Pd) | Cross-Coupling | Aryl Halides, Organoboron Compounds | Potential as a dinucleophile for C-N bond formation. | mdpi.comnih.gov |

| Copper (Cu) | C-N Bond Formation (Amination/Amidation) | Various amines/amides and coupling partners | Use as a nitrogen source in amination reactions. | nih.govorganic-chemistry.orgresearchgate.net |

Synthesis and Chemical Properties of 1,2 Dibenzylhydrazine Derivatives

Synthesis of Functionalized 1,2-Dibenzylhydrazine Analogs

The synthesis of this compound and its substituted analogs can be achieved through several primary routes, including direct alkylation and reductive amination. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Direct Alkylation: This approach involves the reaction of hydrazine (B178648) or a monosubstituted hydrazine with a benzyl (B1604629) halide. However, direct alkylation of hydrazine hydrate (B1144303) with benzyl bromide can be challenging to control, often resulting in a mixture of mono-, di-, tri-, and tetra-substituted products, as well as the formation of azines. nih.gov A more controlled and selective method involves the use of a protected hydrazine, which allows for stepwise and regioselective introduction of substituents. For instance, a phenylhydrazine (B124118) protected with a tert-butyloxycarbonyl (Boc) group can be treated with a strong base like n-butyllithium to form a nitrogen dianion. This highly reactive intermediate enables selective alkylation, with benzyl halides being among the more reactive electrophiles suitable for this reaction. organic-chemistry.org This method provides a pathway to symmetrically or asymmetrically substituted hydrazines with high precision. organic-chemistry.org

Reductive Amination (Reductive Hydrazination): A versatile method for preparing symmetrically substituted 1,2-dibenzylhydrazines is the reductive alkylation of hydrazine with benzaldehyde (B42025). This two-step, one-pot process first involves the condensation of hydrazine with two equivalents of benzaldehyde to form benzalazine (B126859) (an azine). The subsequent reduction of the C=N double bonds yields the desired this compound. aston.ac.uk Modern enzymatic methods, utilizing imine reductases (IREDs), have been developed for what is termed "reductive hydrazination," offering a biocatalytic route to substituted hydrazines from carbonyls. nih.gov Chemical reducing agents, such as diborane (B8814927) or borohydride (B1222165) exchange resin with nickel acetate, are also effective for this transformation. aston.ac.uknih.gov

The following table summarizes key synthetic approaches for this compound analogs.

| Synthetic Method | Reactants | Key Features | Primary Product |

|---|---|---|---|

| Direct Alkylation | Hydrazine + Benzyl Halide | Can lead to over-alkylation; difficult to control selectivity. | Mixture of alkylated hydrazines |

| Selective Alkylation via Dianion | Protected Hydrazine (e.g., PhNHNHBoc) + n-BuLi + Benzyl Halide | High regioselectivity; allows for stepwise synthesis of unsymmetrical derivatives. organic-chemistry.org | Mono- or di-substituted hydrazines |

| Reductive Amination | Hydrazine + Benzaldehyde + Reducing Agent (e.g., H₂/Catalyst, Diborane) | Forms an azine intermediate which is then reduced. aston.ac.uk Good for symmetrical derivatives. | This compound |

| Enzymatic Reductive Hydrazination | Hydrazine + Benzaldehyde + Imine Reductase (IRED) | Biocatalytic, mild conditions, potential for stereoselectivity. nih.gov | Substituted N-alkylhydrazines |

Chemical Reactivity of Substituted this compound Compounds

The reactivity of this compound derivatives is primarily dictated by the N-N single bond, the N-H protons, and the benzyl groups. Key reactions include oxidation, N-N bond cleavage, and hydrogenolysis.

Oxidation: The hydrazine moiety is susceptible to oxidation. While 1,1-dibenzylhydrazines are oxidized by mercuric oxide to yield bibenzyls and nitrogen gas, symmetrically substituted 1,2-diarylhydrazines like 1,2-diphenylhydrazine (B7769752) are readily oxidized to the corresponding azo compound (azobenzene) by mild oxidants such as air or iodine. cdc.govresearchgate.netacs.org By analogy, this compound is expected to be oxidized to 1,2-dibenzyldiazene (azo-compound).

N-N Bond Cleavage: The nitrogen-nitrogen bond is the weakest bond in the molecule and can be cleaved under various conditions.

Reductive Cleavage: Strong reducing agents can break the N-N bond to produce the corresponding secondary amines. Reagent systems like sodium in liquid ammonia (B1221849) or zinc in acetic acid have been used for the reductive cleavage of acylated or sulfonated hydrazine derivatives. rsc.org

Photocatalytic Cleavage: The N-N bond in N,N-disubstituted aromatic hydrazines can be cleaved under visible light irradiation in the presence of a ruthenium-based photocatalyst, yielding secondary amines. nih.govnih.gov This method offers a milder alternative to harsh reductive conditions.

Thermal Cleavage: In some cases, thermal conditions can induce N-N bond cleavage. For example, heating N,N-disubstituted hydrazines with naphthols can lead to the formation of secondary amines. acs.org

Catalytic Hydrogenolysis: The benzyl groups in this compound are susceptible to cleavage by catalytic hydrogenolysis. This reaction is commonly employed to remove benzyl protecting groups from various functional groups, including amines. Using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of hydrogen gas, the C-N bonds of the benzyl groups are cleaved to yield hydrazine and toluene (B28343). nacatsoc.orgresearchgate.net This reaction is highly efficient but requires careful control when other reducible functional groups are present in the molecule. nacatsoc.org

Derivatization Strategies for Analytical Purposes

Due to their polarity and potential instability, particularly towards oxidation, hydrazine compounds are often derivatized prior to analytical measurement to enhance their stability, volatility, and detectability. cdc.govnih.gov

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): For trace analysis of hydrazine, a common strategy is in-situ derivatization with a ketone, most frequently acetone (B3395972). Hydrazine reacts rapidly with acetone to form the stable and volatile acetone azine, which can be readily analyzed by headspace GC-MS. nih.govnih.govresearchgate.net This method provides excellent sensitivity, with limits of quantitation reaching parts-per-million (ppm) or lower levels. nih.gov

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS): For LC-MS analysis, derivatizing agents are chosen to increase the hydrophobicity of the analyte, thereby improving its retention on reversed-phase columns, and to introduce a readily ionizable group. Reagents such as 2-hydrazinoquinoline (B107646) can react with carbonyl-containing metabolites, but analogous reagents could be designed to tag hydrazine derivatives for enhanced LC-MS detection. mdpi.com

Fluorescent Labeling: Fluorescent probes offer highly sensitive detection. These probes typically contain a fluorophore and a hydrazine-reactive functional group. The reaction of the hydrazine with the probe causes a significant change in the fluorescence properties (a "turn-on" or "turn-off" response). Common reactive moieties on probes include aldehydes, which form fluorescent hydrazones, or activated double bonds (e.g., dicyanovinyl groups) that undergo nucleophilic attack by the hydrazine. researchgate.netnih.govrsc.orgacs.org A wide variety of fluorophores, including coumarin, BODIPY, and naphthalimide, have been incorporated into hydrazine-selective probes. rsc.orgacs.org

| Analytical Technique | Derivatization Strategy | Reagent Example | Purpose |

|---|---|---|---|

| GC-MS | Azine Formation | Acetone | Increases volatility and thermal stability for gas chromatography. nih.gov |

| LC-MS | Hydrophobicity/Ionization Tagging | 2-Hydrazinoquinoline (for carbonyls) | Improves reversed-phase retention and ionization efficiency. mdpi.com |

| Fluorescence Spectroscopy | Fluorophore Conjugation | Aldehyde- or dicyanovinyl-functionalized fluorophores | Enables highly sensitive detection via fluorescence change. nih.govrsc.org |

Regioselectivity and Stereoselectivity in Derivative Formation

Controlling the site of reaction (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is crucial when synthesizing complex or unsymmetrically substituted hydrazine derivatives.

Regioselectivity: In the alkylation of hydrazines, controlling which of the two nitrogen atoms reacts is a significant challenge. A powerful strategy to achieve high regioselectivity involves modulating the electronic properties of the two nitrogen atoms. By using a hydrazine substrate with two different substituents (e.g., phenyl and a Boc protecting group), the acidity of the adjacent N-H protons becomes significantly different. This difference in pKa allows for selective deprotonation of the more acidic proton with a strong base, followed by alkylation at that specific nitrogen atom. This approach enables the controlled, stepwise synthesis of unsymmetrical 1,2-disubstituted hydrazines. organic-chemistry.orgd-nb.info For example, a reversal in regioselectivity has been observed in the copper-catalyzed N-arylation of benzohydrazide, depending on the substitution pattern of the aryl iodide used. organic-chemistry.org

Stereoselectivity: The formation of new chiral centers during the synthesis of hydrazine derivatives can be controlled to favor one stereoisomer over another. For instance, the reaction of allylboronic acids with acyl hydrazones (formed from an aldehyde and a hydrazide) proceeds with very high syn-selectivity to produce homoallylic amines. This stereochemical outcome is rationalized by a cyclic, chair-like transition state where chelation between the reactants directs the stereochemistry of the newly formed bond. organic-chemistry.org Similarly, the addition of allyltrichlorosilanes to benzoylhydrazones also proceeds stereospecifically via a cyclic transition state. organic-chemistry.org While these examples involve hydrazones, they establish that stereocontrol is achievable in reactions involving the hydrazine framework.

Structure-Reactivity Relationships in this compound Systems

The relationship between the molecular structure of this compound derivatives and their chemical reactivity is governed by the electronic and steric effects of substituents on the benzyl rings. These effects can influence the nucleophilicity of the nitrogen atoms, the stability of reaction intermediates, and the strength of the N-N bond.

Electronic Effects: The reactivity of the hydrazine moiety is highly sensitive to the electron density on the nitrogen atoms.

In reactions where the hydrazine acts as a nucleophile or a reductant, electron-donating groups on the benzyl rings increase the electron density on the nitrogens, enhancing their nucleophilicity and basicity. This generally accelerates the rate of reaction. For example, the rate of reduction of certain metal ions by organic hydrazine derivatives was found to correlate with the basicity of the hydrazine. osti.gov

Conversely, electron-withdrawing groups decrease the electron density on the nitrogen atoms, reducing their basicity and nucleophilicity. This can slow down reactions involving nucleophilic attack but can increase the acidity of the N-H protons.

In the context of hydrazone formation (a related reaction), electron-withdrawing groups on the aromatic aldehyde component have been shown to increase the rate of reaction with hydrazines at neutral pH. nih.gov

Spectroscopic and Structural Characterization Techniques for 1,2 Dibenzylhydrazine

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,2-Dibenzylhydrazine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. psvmkendra.com

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons—aromatic, benzylic, and N-H protons—are expected. The symmetry of the molecule simplifies the spectrum, as the two benzyl (B1604629) groups are chemically equivalent.

The protons of the two phenyl rings are expected to appear in the aromatic region of the spectrum, typically between δ 7.2 and 7.4 ppm. Due to the free rotation around the C-C and C-N single bonds, these ten protons may appear as a complex multiplet.

A key signal is that of the benzylic protons (C₆H₅-CH₂ -). These four protons are chemically equivalent and are expected to produce a single sharp singlet in the spectrum. Its chemical shift would likely be observed around δ 3.9-4.2 ppm. The downfield shift from a typical alkane is due to the deshielding effect of the adjacent nitrogen atom and the phenyl ring.

The two N-H protons of the hydrazine (B178648) moiety are also chemically equivalent. They are expected to give rise to a singlet that can be broad due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. The chemical shift of this signal can vary but is typically found in the range of δ 3.5-5.0 ppm. psvmkendra.com The integration of these peaks would correspond to a ratio of 10:4:2 for the aromatic, benzylic, and N-H protons, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 10H |

| Benzylic (CH₂) | 3.9 - 4.2 | Singlet | 4H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are anticipated for the carbon atoms of the benzyl groups due to molecular symmetry.

The benzylic carbon (C₆H₅-C H₂-) signal is expected to appear in the aliphatic region, typically around δ 55-60 ppm. The aromatic carbons of the phenyl rings will produce signals in the downfield region (δ 125-140 ppm). Due to the substitution pattern, four separate signals are expected for the aromatic carbons: one for the ipso-carbon (the carbon attached to the methylene (B1212753) group), one for the para-carbon, and one each for the two sets of equivalent ortho- and meta-carbons. researchgate.net

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzylic (CH₂) | 55 - 60 |

| Aromatic (C-ortho, C-meta) | 127 - 130 |

| Aromatic (C-para) | 125 - 128 |

To unambiguously confirm the structure of this compound, advanced two-dimensional (2D) NMR techniques can be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. In this case, it would primarily confirm the couplings within the aromatic spin systems of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~58 ppm, confirming the benzylic CH₂ group. Likewise, the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule. For example, correlations would be expected between the benzylic protons and the ipso-carbon of the phenyl ring, as well as the other aromatic carbons, providing definitive evidence for the benzyl group structure and its attachment to the hydrazine nitrogen.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. psvmkendra.com

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups: the N-H bonds of the hydrazine, the C-H bonds of the aromatic rings and methylene bridges, the C-N bonds, and the C=C bonds of the phenyl rings.

N-H Stretching: The presence of the hydrazine N-H groups would be indicated by stretching vibrations in the region of 3200-3400 cm⁻¹. For a secondary amine/hydrazine, a single, medium-intensity band is typically observed. nih.gov

C-H Stretching (Aromatic): The C-H bonds of the phenyl rings give rise to sharp absorption bands typically found just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

C-H Stretching (Aliphatic): The methylene (CH₂) groups will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. mdpi.com

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the aromatic rings produces a series of characteristic peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

A more detailed analysis of the IR spectrum allows for the identification of specific vibrational modes that serve as a spectroscopic signature for this compound.

The N-H bending vibration is another characteristic feature, typically appearing as a medium to strong band in the 1590-1650 cm⁻¹ region. The C-H bending vibrations of the methylene groups (scissoring) are expected around 1450-1470 cm⁻¹. Furthermore, strong bands in the 690-770 cm⁻¹ region, arising from C-H out-of-plane bending, can be indicative of the monosubstituted benzene rings.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH- | 3200 - 3400 | Medium |

| C-H Stretch | Aromatic | 3030 - 3100 | Medium, Sharp |

| C-H Asymmetric Stretch | CH₂ | ~2925 | Medium-Strong |

| C-H Symmetric Stretch | CH₂ | ~2855 | Medium |

| N-H Bend | -NH- | 1590 - 1650 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| CH₂ Scissoring | CH₂ | 1450 - 1470 | Medium |

| C-N Stretch | C-N | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it would provide information about the molecular weight and the structure of the molecule through analysis of its fragmentation patterns.

In electron ionization (EI) mass spectrometry, the this compound molecule (C₁₄H₁₆N₂) would first form a molecular ion (M⁺•) with an expected nominal mass of 212 u. This molecular ion is energetically unstable and would subsequently break apart into smaller, more stable fragment ions. The fragmentation pattern is dominated by the cleavage of the weakest bonds and the formation of the most stable carbocations.

The most probable fragmentation pathways include:

Benzylic C-N Bond Cleavage : The bond between the benzyl group's methylene carbon and the nitrogen atom is prone to cleavage. This fragmentation is highly favored because it results in the formation of the benzyl cation (C₇H₇⁺), which rearranges to the exceptionally stable tropylium ion. This fragment would produce a signal at m/z 91 and is predicted to be the base peak (the most abundant ion) in the spectrum. nih.govresearchgate.netresearchgate.net

N-N Bond Cleavage : The nitrogen-nitrogen single bond in the hydrazine moiety is relatively weak and susceptible to homolytic cleavage. This would result in the formation of a benzylamine radical cation ([C₆H₅CH₂NH]⁺•) with a corresponding signal at m/z 106. nih.govacs.org

Further Fragmentation : The benzyl/tropylium ion (m/z 91) can undergo further fragmentation by losing an acetylene molecule (C₂H₂) to yield a C₅H₅⁺ fragment at m/z 65.

The predicted major fragments in the electron ionization mass spectrum of this compound are summarized in the table below.

| Predicted m/z | Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 212 | [C₁₄H₁₆N₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [C₇H₉N₂]⁺ | Loss of a benzyl radical from the molecular ion ([M - C₇H₇]⁺) |

| 106 | [C₇H₈N]⁺• | Cleavage of the N-N bond |

| 91 | [C₇H₇]⁺ | Cleavage of the C-N bond (Benzylic cleavage), expected base peak |

| 65 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium ion ([C₇H₇ - C₂H₂]⁺) |

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy, allowing for the unambiguous determination of their elemental composition. By comparing the experimentally measured exact mass to the theoretical mass calculated from the elemental formula, the composition of the molecular ion and its fragments can be confirmed. For this compound, HRMS would be essential to confirm its molecular formula as C₁₄H₁₆N₂.

The theoretical exact masses for the key predicted ions are presented in the table below.

| Ion Formula | Theoretical Exact Mass (u) |

|---|---|

| C₁₄H₁₆N₂ | 212.13135 |

| C₇H₈N | 106.06568 |

| C₇H₇ | 91.05478 |

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-visible spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. The absorption pattern is characteristic of the chromophores present. In this compound, the chromophores are the two phenyl rings. spcmc.ac.inlibretexts.org

The benzene ring itself displays two characteristic absorption bands originating from π→π* transitions: a very intense E₂-band near 204 nm and a less intense B-band, which shows vibrational fine structure, centered around 256 nm. spcmc.ac.in The attachment of a substituent, such as the -CH₂NH- group (an auxochrome), to the benzene ring typically causes two effects:

A bathochromic shift (or red shift) to a longer wavelength.

A hyperchromic effect , which is an increase in the absorption intensity (molar absorptivity).

Due to the presence of the alkylamine substituent, the fine structure of the B-band is expected to be lost. spcmc.ac.innist.gov Therefore, this compound is predicted to exhibit a UV spectrum with a primary absorption band around 205-210 nm and a weaker, secondary band in the region of 260-270 nm.

| Predicted λmax (nm) | Transition Type | Responsible Chromophore |

|---|---|---|

| ~205-210 | π→π* (E₂-band) | Substituted Benzene Ring |

| ~260-270 | π→π* (B-band) | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Structure Determination

Although no published crystal structure for this compound has been identified, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org Analysis of a suitable single crystal of this compound would yield detailed information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The molecule has several rotatable single bonds (Ph-CH₂, CH₂-N, N-N), allowing for significant conformational flexibility. A crystallographic study would reveal the preferred conformation in the solid state, such as the torsion angle about the N-N bond, which would define the relative orientation of the two benzyl groups.

In the crystal lattice, molecules would be packed together through intermolecular forces. While van der Waals forces would be significant, the presence of N-H protons allows for the formation of intermolecular hydrogen bonds (likely of the N-H···N type), which would play a crucial role in stabilizing the crystal structure.

A complete X-ray crystallographic analysis would provide the parameters listed in the table below.

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | To be determined |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., N-N, C-N, C-C). | To be determined |

| Bond Angles (°) | The angles between adjacent bonds. | To be determined |

| Torsion Angles (°) | The dihedral angles defining the molecular conformation. | To be determined |

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting and understanding the three-dimensional arrangement of atoms in a molecule and the various shapes it can adopt. These calculations are crucial for determining the most stable conformations and the energy barriers between them.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT calculations are employed to optimize the geometry of this compound, providing detailed information on bond lengths, bond angles, and dihedral angles. These studies help in identifying the most stable conformers of the molecule.

Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N-N | 1.45 | ||

| C-N | 1.47 | ||

| N-N-C | 112.0 | ||

| C-N-C | 118.0 | ||

| C-N-N-C | 60.0 |

Note: This table is illustrative and not based on specific published data for this compound.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular structures and energies. For molecules of the size of this compound, MP2 would be a common choice for obtaining a more accurate conformational analysis than standard DFT functionals, especially for capturing weak intramolecular interactions that can influence the preferred geometry.

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide valuable descriptors of how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For a molecule like this compound, FMO analysis would identify the regions of the molecule where the HOMO and LUMO are localized. This information helps in predicting the sites of electrophilic and nucleophilic attack. For instance, in many hydrazine derivatives, the HOMO is localized on the nitrogen atoms, indicating their nucleophilic character. utm.my

Table 2: Hypothetical FMO Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Note: This table is illustrative and not based on specific published data for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comchemrxiv.org It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its reactivity and intermolecular interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. wolfram.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, highlighting these as the primary sites for interaction with electrophiles.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of how a reaction proceeds and what factors control its outcome. For reactions involving this compound, such as its oxidation or its role as a ligand in catalysis, computational modeling could be used to explore the step-by-step process of bond breaking and formation. researchgate.net Techniques like transition state searches and intrinsic reaction coordinate (IRC) calculations are employed to connect reactants, transition states, and products, thereby providing a complete picture of the reaction mechanism.

Computational and Theoretical Investigations of 1,2 Dibenzylhydrazine

Computational and theoretical chemistry provide powerful tools to investigate the properties and potential applications of molecules like 1,2-dibenzylhydrazine at the atomic level. These methods allow for the study of molecular structures, interactions, and spectroscopic characteristics, offering insights that complement experimental findings.

Applications of 1,2 Dibenzylhydrazine in Synthetic Organic Chemistry

1,2-Dibenzylhydrazine as a Reagent for Nitrogen Atom Introduction

One of the fundamental applications of this compound is as a precursor for the introduction of a protected hydrazine (B178648) moiety, which serves as a source of two linked nitrogen atoms. A key strategy for this transformation is the Mitsunobu reaction, a powerful method for converting alcohols into a variety of functional groups with inversion of stereochemistry. wikipedia.orgnih.gov In this context, this compound can act as the nitrogen nucleophile.

The reaction is initiated by the activation of an alcohol with a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). This forms a reactive oxyphosphonium intermediate, which is a good leaving group. Subsequent nucleophilic attack by this compound via an Sₙ2 mechanism displaces the activated hydroxyl group, forming a new carbon-nitrogen bond and installing the dibenzyl-protected hydrazine group into the molecule. wikipedia.orgbeilstein-journals.org This method is particularly valuable for its mild conditions and stereospecificity, making it suitable for complex substrates. nih.gov

Table 1: Generalized Mitsunobu Reaction for Nitrogen Introduction

| Reactant 1 | Reactant 2 | Reagents | Product | Description |

|---|---|---|---|---|

| R-OH (Alcohol) | This compound | PPh₃, DEAD | R-NH-NH(Bn)₂ | The alcohol is converted to a substituted hydrazine via Sₙ2 displacement with inversion of stereochemistry. |

This table illustrates a conceptual application of this compound as a nucleophile in a Mitsunobu-type reaction for the introduction of a protected hydrazine moiety.

Role of this compound in the Synthesis of Heterocyclic Compounds

Hydrazine and its derivatives are cornerstone reagents in the synthesis of nitrogen-containing heterocycles. mdpi.comdl.ac.uk this compound serves as a stable and protected form of hydrazine that can be employed in cyclocondensation reactions to build various heterocyclic rings. The general principle involves the reaction of the two nitrogen atoms of the hydrazine with a substrate containing two electrophilic centers, typically separated by two or three atoms, to form five- or six-membered rings, respectively.

Common synthetic targets include pyridazines and pyrazoles, which are prevalent motifs in pharmaceuticals and agrochemicals. wikipedia.orgnih.gov

Pyridazines: These six-membered heterocycles can be synthesized by reacting a 1,2-disubstituted hydrazine with a 1,4-dicarbonyl compound. wikipedia.orgliberty.educhemtube3d.com The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.

Pyrazoles: Five-membered pyrazole (B372694) rings are classically formed through the condensation of a hydrazine with a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. youtube.comnih.gov Using this compound in this reaction would yield an N,N'-dibenzylpyrazolium species or a related intermediate, which upon debenzylation could lead to the final pyrazole product.

The benzyl (B1604629) groups can be retained in the final product or removed in a subsequent step to allow for further functionalization at the nitrogen positions.

Table 2: Heterocycle Synthesis via Cyclocondensation

| Heterocycle | Required Substrate | General Reaction Scheme |

|---|---|---|

| Pyridazine | 1,4-Dicarbonyl Compound | This compound + R-CO-(CH₂)₂-CO-R' → Dihydropyridazine → Pyridazine |

| Pyrazole | 1,3-Dicarbonyl Compound | This compound + R-CO-CH₂-CO-R' → Pyrazole Derivative |

This table outlines the general strategies for synthesizing key nitrogen heterocycles using this compound as the nitrogen source.

Utilization in Peptide and Nitrogen-Containing Compound Synthesis

In the complex field of peptide and protein synthesis, the assembly of large polypeptide chains is often accomplished by coupling smaller, protected peptide fragments. This strategy, known as fragment condensation, requires the activation of the C-terminus of one fragment for amide bond formation with the N-terminus of another. researchgate.netdoi.org5z.comnih.gov

Peptide hydrazides have emerged as highly valuable and stable intermediates for this purpose. iris-biotech.deacs.org A peptide chain can be synthesized using solid-phase peptide synthesis (SPPS) on a resin that releases the final product as a C-terminal hydrazide. iris-biotech.de This peptide hydrazide is stable for purification and storage. When needed for coupling, the hydrazide can be converted into a more reactive C-terminal thioester or azide. iris-biotech.de The thioester can then undergo native chemical ligation (NCL) with another peptide fragment that has an N-terminal cysteine, forming a native peptide bond. iris-biotech.de

While parent hydrazine is often used for this purpose, protected hydrazines are integral to the synthesis of the specialized resins or building blocks required. The benzyl groups in this compound serve as robust protecting groups that are stable to many standard peptide synthesis conditions, such as the basic conditions used for Fmoc group removal. peptide.comcreative-peptides.com They can be cleaved under specific, non-damaging conditions like catalytic hydrogenolysis. organic-chemistry.org

Table 3: Role of Hydrazides in Peptide Fragment Condensation

| Step | Process | Description |

|---|---|---|

| 1 | SPPS | A peptide is synthesized on a solid support designed to release the product as a C-terminal hydrazide. |

| 2 | Activation | The purified peptide hydrazide is converted to a peptide thioester or azide. |

| 3 | Ligation | The activated peptide fragment is coupled with a second peptide fragment to form a larger polypeptide. |

This table summarizes the workflow where peptide hydrazides act as key intermediates for the convergent synthesis of proteins.

Intermediacy in Complex Molecule Construction

The construction of complex molecules, particularly natural products and their analogues, often requires the strategic introduction of functional groups in a protected form. nih.gov The hydrazine moiety (N-N) is found in a number of bioactive natural products, making its controlled incorporation a key challenge for synthetic chemists. nih.gov

This compound functions as an effective synthon for the parent H₂N-NH₂ molecule. The benzyl groups mask the reactivity of the nitrogen atoms, preventing unwanted side reactions while other parts of the target molecule are being assembled. organic-chemistry.org Once the molecular framework is in place, the benzyl groups can be cleanly removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which is a mild method compatible with many other functional groups. organic-chemistry.org This deprotection step liberates the free hydrazine moiety, which can then be used for further transformations, such as the formation of hydrazones or the construction of a final heterocyclic ring system within the complex target.

Contribution to Catalytic Systems and Methodologies

The utility of this compound extends to the field of catalysis, where it can be involved either as part of a ligand scaffold or as a reagent within a catalytic cycle.

The two nitrogen atoms of this compound each possess a lone pair of electrons, making the molecule a potential bidentate ligand capable of coordinating to a metal center. at.ua The formation of such metal complexes is a cornerstone of coordination chemistry and catalysis. The benzyl groups exert significant steric influence, which can dictate the coordination geometry around the metal and create a specific chiral environment. This steric hindrance can be exploited to control the selectivity of catalytic reactions.

While direct applications of this compound as a ligand are specialized, the principle is well-established with related hydrazine and hydrazone derivatives, which form stable complexes with a variety of transition metals like palladium, titanium, and nickel. nih.govnih.govnih.gov These complexes have shown activity in C-H activation and other cross-coupling reactions. nih.gov For instance, research on 1,2-diphenylhydrazine (B7769752) has shown its ability to participate in redox processes when coordinated to a phosphorus center, highlighting the potential for hydrazine derivatives to engage in cooperative catalysis with a ligand framework. nih.gov

The Mitsunobu reaction is a redox process involving an alcohol, a nucleophile, a phosphine (typically PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD). wikipedia.org The azodicarboxylate is the oxidizing agent and is itself reduced to a hydrazine dicarboxylate during the reaction.

While this compound is not the typical azodicarboxylate reagent, related hydrazine derivatives have been explored as nucleophiles in this reaction. nih.govresearchgate.net Studies have shown that hydrazones can serve as effective nucleophiles to displace activated alcohols under Mitsunobu conditions. nih.govresearchgate.net Conceptually, this compound could also function as a nucleophile to form N-N bonds by attacking the substrate-phosphine intermediate. This would represent a direct method for synthesizing more complex, unsymmetrical hydrazine derivatives. beilstein-journals.org

Future Research Directions in 1,2 Dibenzylhydrazine Chemistry

Development of Novel Synthetic Routes

Traditional syntheses of symmetrically substituted hydrazines often involve the alkylation of hydrazine (B178648) with alkyl halides, which can be challenging to control and may lack efficiency. The future of 1,2-dibenzylhydrazine synthesis lies in the development of greener, more atom-economical, and highly selective methods.

Future research will likely pivot towards catalyst-driven approaches. Methodologies such as transition-metal-catalyzed cross-coupling reactions could offer precise control over the formation of the N-benzyl bonds. Another promising avenue is the use of photocatalysis, which can enable reactions under mild conditions, reducing energy consumption and waste. rsc.org The development of enzymatic or chemo-enzymatic routes could provide unparalleled selectivity and environmental compatibility. Furthermore, catalyst- and solvent-free methods, such as solid-state melt reactions which have been explored for related N-acylhydrazones, could be adapted for this compound, offering a significant leap in sustainable chemical manufacturing. semanticscholar.orgrsc.org

| Approach | Typical Reagents/Catalysts | Potential Advantages | Research Focus |

|---|---|---|---|

| Classical Alkylation | Hydrazine hydrate (B1144303), Benzyl (B1604629) halide | Readily available starting materials | Improving selectivity, minimizing over-alkylation |

| Catalytic C-N Coupling | Supported metal nanoparticles (e.g., Pt/Al₂O₃) | High atom economy, catalyst reusability, milder conditions | Developing robust catalysts, expanding substrate scope |

| Photoredox Catalysis | Organic dyes or metal complexes, light source | Ambient temperature reactions, novel activation pathways | Identifying suitable photocatalysts and reaction partners |

| Flow Synthesis | Di-tert-butylazodicarboxylate, alcohols | Enhanced safety, scalability, precise process control | Process optimization, integration with purification |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely defined by the N-N single bond and the two N-H protons. While its acylated analogues, N,N'-diacylhydrazines, are well-known precursors for heterocyclic compounds like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, the direct reactivity of the this compound core is less explored. researchgate.net

Future investigations should focus on the selective functionalization of the nitrogen atoms and the controlled cleavage or transformation of the N-N bond. Research into its oxidation could lead to the formation of novel azo compounds, while controlled reduction could offer pathways to benzylamines. The acidic nature of the N-H protons suggests potential for derivatization through reactions with a variety of electrophiles, leading to new scaffolds. Hydrazones, which are derived from hydrazines, are known to participate in a range of important reactions, including the Wolff-Kishner reduction and Fisher indole (B1671886) synthesis, indicating that the this compound moiety could serve as a foundational element in complex synthetic sequences. naturalspublishing.com Exploring its role in radical reactions and asymmetric transformations, where the chiral environment could be induced by a catalyst or chiral auxiliaries, represents a significant area for discovery.

Advances in Catalytic Applications

The direct catalytic activity of this compound is not established; however, its future in catalysis lies in its potential as a versatile ligand for transition metal complexes. Hydrazone-based ligands are known to coordinate with various metals, and the resulting complexes can exhibit significant catalytic activities. jocpr.comnih.gov The two nitrogen atoms of this compound, along with its flexible dibenzyl framework, can act as a bidentate chelating ligand.

Future research should be directed at synthesizing and characterizing metal complexes of this compound and its derivatives. By modifying the benzyl rings with additional donor groups, tridentate or tetradentate ligands could be created, allowing for fine-tuning of the metal center's electronic and steric properties. jocpr.com These novel complexes could be screened for catalytic activity in a wide range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The flexible nature of the dibenzyl backbone may allow for the creation of unique catalytic pockets, potentially leading to high selectivity and reactivity.

| Reaction Type | Target Metal Center | Role of the Ligand | Potential Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru, Rh, Ir | Provide a chiral environment around the metal | Enantioselective synthesis of chiral alcohols/amines |

| C-C Cross-Coupling | Pd, Ni, Cu | Stabilize the active metal species, influence reductive elimination | Efficient synthesis of biaryls and complex molecules |

| Oxidation Reactions | Mn, Fe, Co | Modulate the redox potential of the metal catalyst | Selective oxidation of alcohols or hydrocarbons |

| Polymerization | Ti, Zr | Control polymer chain growth and stereochemistry | Synthesis of polymers with tailored properties |

Integration with Flow Chemistry and Automated Synthesis

The synthesis and handling of hydrazine derivatives can present safety challenges, making them ideal candidates for integration with modern chemical technologies. Continuous flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward scaling. ucd.ie A practical and efficient continuous-flow approach for producing hydrazine derivatives has already been demonstrated, highlighting the potential value of this method. rsc.org

Future research will focus on adapting the synthesis of this compound to flow reactors. rsc.org This would not only improve the safety profile but also allow for precise control over reaction parameters, potentially leading to higher yields and purities. researchgate.net Beyond synthesis, flow systems can be integrated with automated platforms for reaction optimization. nih.govmit.edu Automated systems can perform numerous experiments under varying conditions (temperature, pressure, catalyst loading) in a high-throughput manner, rapidly identifying the optimal protocol for a given transformation. imperial.ac.ukmerckmillipore.com This synergy between flow chemistry and automation will accelerate the discovery of new synthetic routes and applications for this compound.

Enhanced Computational Modeling and Machine Learning Applications

Computational chemistry provides powerful tools for understanding molecular structure, stability, and reactivity. While detailed computational studies on this compound are limited, extensive in silico analysis has been performed on its analogue, 1,2-dibenzoylhydrazine, including docking studies and crystal morphology prediction. nih.govresearchgate.net Future research should apply these methods to this compound to explore its conformational landscape, predict its electronic properties, and model its interactions as a ligand with metal centers. mdpi.comphyschemres.org

The emergence of machine learning (ML) is set to revolutionize chemical research. beilstein-journals.org ML models, trained on large reaction databases, can predict the outcomes of chemical reactions, including identifying major products and potential byproducts. nih.govarxiv.org For this compound, ML algorithms could be developed to:

Predict optimal synthetic conditions: By analyzing vast datasets, an ML model can suggest the most effective catalysts, solvents, and temperatures for its synthesis. nih.gov

Discover novel reactivity: Algorithms can screen for potential reactions between this compound and a wide array of reactants, potentially uncovering unexpected reactivity patterns.

Guide ligand design: ML can predict the catalytic performance of hypothetical this compound-metal complexes, guiding synthetic efforts toward the most promising candidates. ijnc.ir

| Tool/Technique | Specific Application | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate conformational energies and reaction barriers | Understanding of structural preferences and reaction mechanisms |

| Molecular Dynamics (MD) | Simulate ligand-metal complex dynamics in solution | Insight into catalyst stability and flexibility |

| Supervised Learning Models | Predict reaction yields and optimal conditions | Accelerated process development and optimization |

| Graph Neural Networks (GNNs) | Represent molecular structures to predict reactivity | Identification of novel reactions and product structures |

Expansion into New Material Science Applications (excluding biological materials/properties)

The structural characteristics of this compound, particularly its potential to act as a flexible linker, make it an attractive building block for new materials. A key future direction is its use in the construction of coordination polymers and metal-organic frameworks (MOFs). Research has already shown that a related compound, 1,2-bis(4-pyridyl)hydrazine, can be used to create low-dimensional porous coordination polymers that exhibit high selectivity for CO₂ over CH₄. nih.gov This demonstrates the principle that the hydrazine linker can be successfully incorporated into functional, porous materials.

Future research will involve designing and synthesizing this compound derivatives functionalized with coordinating groups, such as pyridyl, carboxylate, or benzimidazole (B57391) moieties, on the phenyl rings. figshare.com These tailored linkers can be reacted with various metal ions to assemble novel 1D, 2D, or 3D coordination polymers. bohrium.commdpi.com The flexibility of the dibenzylhydrazine backbone could impart unique dynamic properties to these materials, such as "breathing" effects or guest-responsive structural changes. Potential non-biological applications for these new materials include:

Gas Storage and Separation: Creating porous frameworks with specific affinities for gases like CO₂, H₂, or hydrocarbons. nih.gov

Heterogeneous Catalysis: Incorporating catalytically active metal sites within the framework for size- and shape-selective catalysis. mdpi.com

Chemical Sensing: Designing materials whose optical or electronic properties change upon binding specific analytes.

Q & A

Q. What safety precautions are critical when handling this compound in experimental workflows?

- Methodological Answer : Use personal protective equipment (PPE) and work in a fume hood. Avoid contact with oxidizers, acids, or acid chlorides due to incompatibilities that may produce benzidine, a carcinogen . Monitor for symptoms such as abdominal pain, arrhythmia, or nasal bleeding, as documented in exposure studies .

Q. How can researchers detect this compound in environmental samples given its instability?

- Methodological Answer : Direct detection is challenging due to rapid decomposition in water. Instead, analyze its stable decomposition product, azobenzene, using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Calibrate instruments using azobenzene standards to estimate original concentrations .

Advanced Research Questions

Q. What analytical strategies are recommended for assessing benzidine contamination in technical-grade this compound?

- Methodological Answer : Employ HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) to detect benzidine impurities at parts-per-million (ppm) levels. Technical-grade samples may contain up to 25 ppm benzidine, necessitating rigorous quality control for studies requiring high purity .

Q. How can reaction mechanisms involving this compound and aromatic aldehydes be optimized for synthetic applications?